molecular formula C16H27N5O B6789797 Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone

Cat. No.: B6789797
M. Wt: 305.42 g/mol
InChI Key: VYVKQRWDORNCIN-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone is a complex organic compound featuring a cyclopropyl group, a triazole ring, and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Construction of the Diazepane Ring: The diazepane ring is often formed through a ring-closing reaction involving diamines and dihalides under high-temperature conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using reagents like diazomethane or Simmons-Smith reagents.

    Final Coupling: The final step involves coupling the triazole and diazepane intermediates, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and triazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted diazepane derivatives

Scientific Research Applications

Chemistry

In chemistry, Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and diazepane rings are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical stability provided by the cyclopropyl and triazole groups.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The diazepane ring can interact with neurotransmitter receptors in the brain, potentially altering neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of Cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone lies in its combination of a cyclopropyl group, a triazole ring, and a diazepane moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

cyclopropyl-[4-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-12(2)11-21-13(3)17-18-16(21)20-8-4-7-19(9-10-20)15(22)14-5-6-14/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKQRWDORNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)N2CCCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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